

Application Notes: Utilizing HA (518-526) Peptide in Murine Influenza Models

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Compound of Interest

Compound Name: Influenza HA (518-526)

Cat. No.: B12422881

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Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein that mediates viral entry into host cells and is a primary target for the host immune system. The HA (518-526) peptide, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (YSTVASSL), represents an immunodominant, H-2K^d-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.^{[1][2][3]} This epitope is highly conserved and frequently used in preclinical influenza research to evaluate the efficacy of novel vaccine candidates and immunotherapies. Its primary application lies in the stimulation and quantification of HA-specific CD8⁺ T-cell responses, which are crucial for clearing virally infected cells. These notes provide detailed protocols for the experimental use of the HA (518-526) peptide in mouse models of influenza, aimed at researchers in immunology and drug development.

Core Applications

- **Vaccine Efficacy Testing:** Assessing the induction of cell-mediated immunity by novel influenza vaccines.
- **Immunological Studies:** Investigating the dynamics of CD8⁺ T-cell activation, memory formation, and function during influenza infection.
- **Adjuvant Screening:** Evaluating the capacity of different adjuvants to enhance T-cell responses to influenza antigens.^[4]

- Control Peptide: Serving as a non-related or control peptide in studies focusing on other epitopes or B-cell responses.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the HA (518-526) peptide to assess immune responses in mouse models.

Table 1: T-Cell Responses Following Immunization/Infection

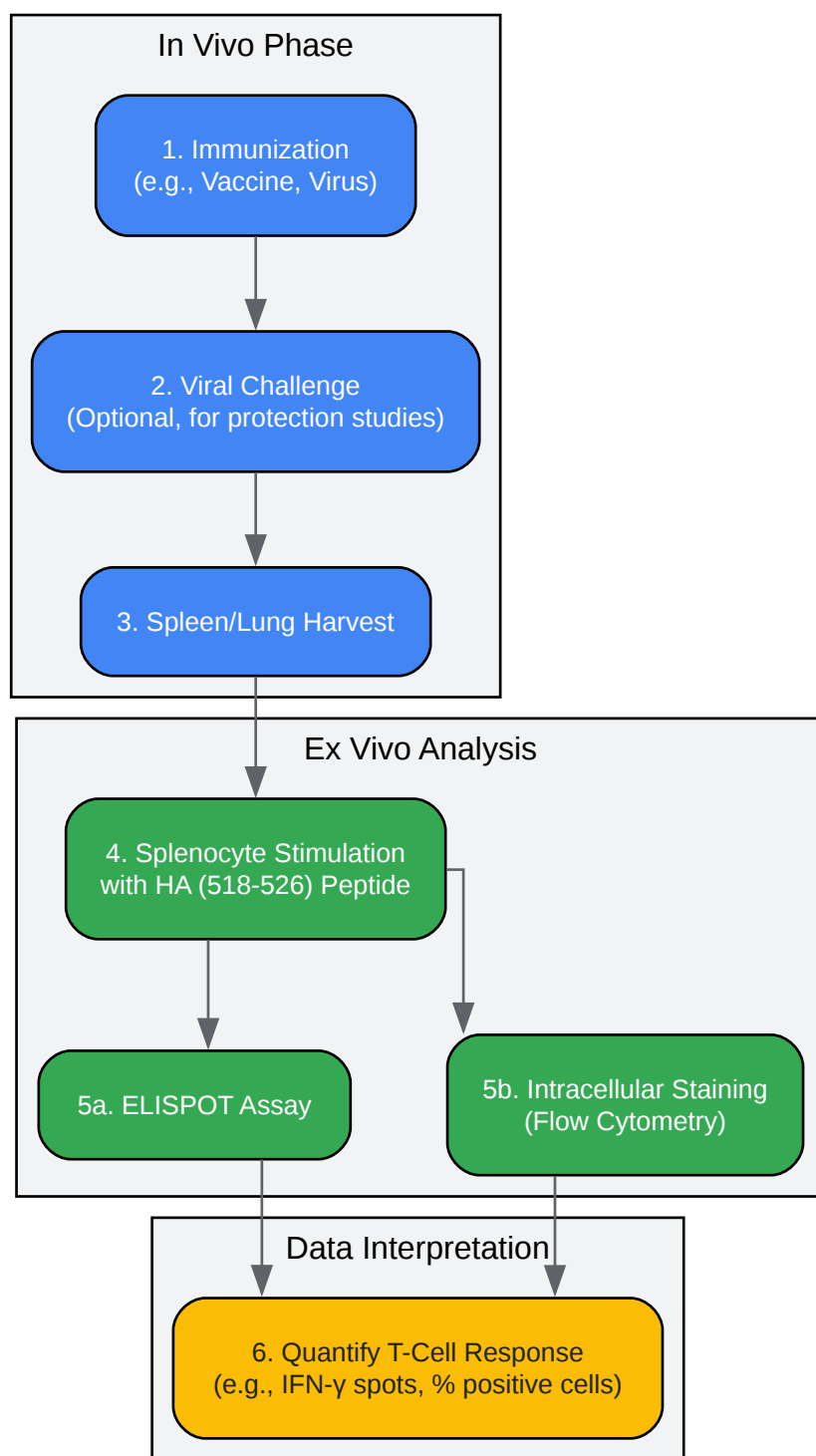
Mouse Model	Immunization/Challenge Agent	Peptide/Antigen for Restimulation	Assay Type	Measured Outcome	Reference
BALB/c	MVA vectors expressing Nucleoprotein (NP)	HA (518-526) peptide (2 µg/ml)	ICS	Low IFN-γ expression in CD4+ and CD8+ T-cells	[7] [8]
BALB/c	Live Attenuated Influenza Vaccine (LAIV) VN04 (H5N1) ca	HA (518-526) peptide	ICS	~0.8% of lung CD8+ T-cells are HA(518)-specific at day 8	[9]
BALB/c	Influenza A H1N1 PR8 mRNA vaccine	HA (518-526) peptide (5 µg/ml)	ELISPOT	~1500 IFN-γ Spot Forming Cells / 4x10 ⁵ splenocytes	[10]
BALB/c	H5N1 Virus-Like Particle (VLP) + M8 Adjuvant (i.p.)	HA (518-526) peptide (10 µg/ml)	ICS	No significant cytokine production by CD8+ T-cells	[4] [11]

Table 2: Pathogenicity and Efficacy of Recombinant Viruses

Mouse Model	Virus	Inoculum Dose (PFU)	Key Finding	Reference
BALB/c	PR8/NA-HA (518-526)	5×10^3	Reduced RSV replication compared to PBS control, but less than F-specific virus.	[12]
BALB/c	PR8/NA-HA (518-526)	$10^3 - 10^4$	Slightly more pathogenic (weight loss) than PR8/NA-F (85-93).	[12][13]
BALB/c	Recombinant Vaccinia-K ^d HA (518-526)	Not specified	Induced diabetes in 1-week-old InsHA transgenic mice.	[14]

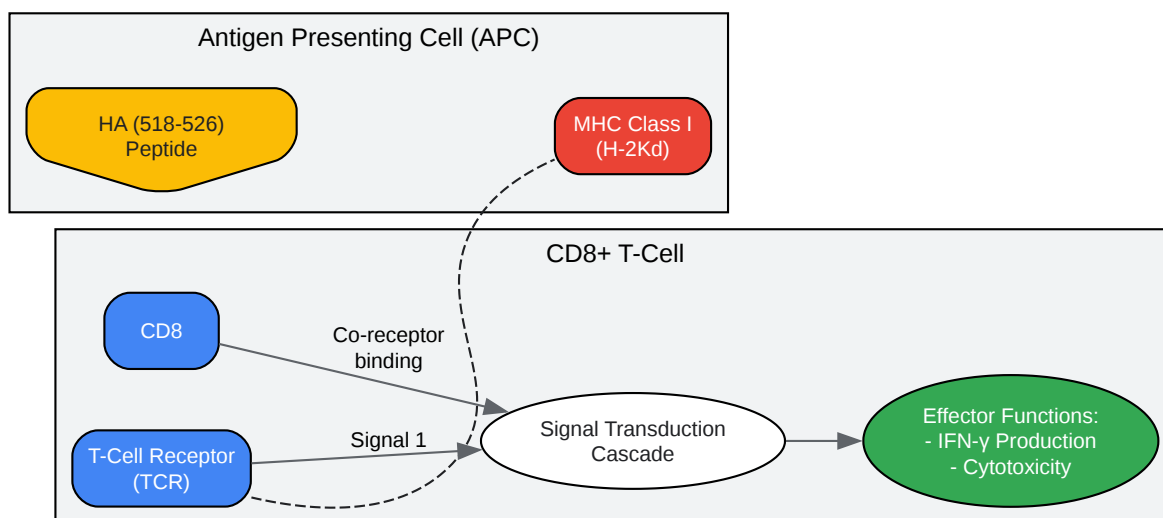
Experimental Workflow and Signaling

The following diagrams illustrate the typical experimental workflow for assessing T-cell immunity using the HA (518-526) peptide and the underlying T-cell activation process.



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Caption: Experimental workflow for evaluating HA (518-526)-specific T-cell responses.



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Caption: TCR recognition of HA (518-526) peptide presented by MHC Class I on an APC.

Detailed Experimental Protocols

Protocol 1: Splenocyte Isolation and Stimulation

This protocol describes the preparation of a single-cell suspension from mouse spleens for subsequent T-cell assays.

Materials:

- 70 μ m cell strainers
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- ACK lysis buffer (Ammonium-Chloride-Potassium)
- HA (518-526) peptide (lyophilized, reconstituted in DMSO or PBS)
- Brefeldin A (for intracellular staining)

Procedure:

- Euthanize mice according to approved institutional guidelines.
- Aseptically harvest spleens and place them in a petri dish containing 5 mL of RPMI medium.
- Mechanically dissociate the spleens by forcing them through a 70 μ m cell strainer using the plunger of a 3 mL syringe.
- Wash the strainer with an additional 10 mL of medium to collect the remaining cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
- Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
- Neutralize the ACK buffer by adding 10 mL of RPMI medium.
- Centrifuge again, discard the supernatant, and resuspend the cell pellet in 5 mL of complete RPMI medium.
- Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell concentration as needed for the specific assay.
- For stimulation, plate splenocytes in a 96-well plate and add HA (518-526) peptide to a final concentration of 2-10 μ g/mL.[\[7\]](#)[\[11\]](#)
- Incubate for the required period (e.g., 5 hours to 48 hours) at 37°C in a 5% CO₂ incubator.[\[5\]](#)
[\[15\]](#) For intracellular cytokine staining, add Brefeldin A (10 μ g/ml) for the final 4-5 hours of incubation to block cytokine secretion.[\[7\]](#)

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol is for identifying and quantifying HA (518-526)-specific T-cells based on their production of intracellular cytokines like IFN- γ .

Materials:

- Stimulated splenocytes (from Protocol 1)
- LIVE/DEAD fixable viability dye
- Anti-mouse antibodies (e.g., CD3-PerCP, CD8-APC, CD4-APC-H7, IFN- γ -FITC)
- FACS buffer (PBS + 2% FBS)
- Permeabilization/Fixation buffer kit (e.g., Cytofix/Cytoperm)

Procedure:

- After stimulation, harvest cells and wash with FACS buffer.
- Stain for viability using a LIVE/DEAD dye according to the manufacturer's instructions.
- Stain for surface markers by incubating cells with antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.[\[7\]](#)
- Wash cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial fixation/permeabilization buffer for 20 minutes at 4°C.
- Wash cells with permeabilization buffer.
- Stain for intracellular IFN- γ by incubating cells with an anti-IFN- γ antibody in permeabilization buffer for 30 minutes at 4°C.[\[7\]](#)
- Wash cells twice with permeabilization buffer and resuspend in FACS buffer.
- Acquire data on a flow cytometer.
- Analysis: Gate on live, single lymphocytes, then on CD3⁺ cells, followed by CD8⁺ T-cells. Within the CD8⁺ population, quantify the percentage of cells positive for IFN- γ .

Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

This protocol quantifies the number of IFN- γ -secreting cells in response to HA (518-526) stimulation.

Materials:

- 96-well PVDF filter plates
- Anti-mouse IFN- γ capture and detection antibodies
- Stimulated splenocytes (from Protocol 1, without Brefeldin A)
- Streptavidin-HRP or similar enzyme conjugate
- AEC or BCIP/NBT substrate

Procedure:

- Coat the 96-well filter plate with anti-mouse IFN- γ capture antibody overnight at 4°C.[\[5\]](#)
- Wash the plate with sterile PBS and block with complete RPMI medium for 1-2 hours at 37°C.
- Add 1×10^6 to 4×10^5 splenocytes per well.[\[5\]](#)[\[10\]](#)
- Add HA (518-526) peptide (or control peptides/mitogen) to the appropriate wells.
- Incubate for 20-48 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)[\[10\]](#)
- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
- Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.[\[5\]](#)
- Wash the plate with PBST.
- Add Streptavidin-HRP and incubate for 1 hour at room temperature.
- Wash the plate again and add the substrate (e.g., AEC).[\[5\]](#)

- Monitor for spot development. Stop the reaction by washing with distilled water once spots are clearly visible.
- Air dry the plate and count the spots using an ELISPOT reader. The spots represent individual IFN- γ -secreting cells.

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